molecular formula C11H14ClNO4S B2744327 Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 333321-67-8

Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2744327
CAS RN: 333321-67-8
M. Wt: 291.75
InChI Key: ZFXXFDVRTIKKRK-UHFFFAOYSA-N
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Description

Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, also known as Chlorfenapyr, is a widely used insecticide in the agricultural industry. It belongs to the class of pyrroles and is known for its broad-spectrum activity against a wide range of insect pests. Chlorfenapyr is a relatively new insecticide and has gained popularity due to its unique mode of action and low toxicity to non-target organisms.

Scientific Research Applications

Osteoporosis Treatment

Research has shown that derivatives of Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate have potential applications in the treatment of osteoporosis. A study by Cho et al. (2020) investigated the osteoclast inhibitory activity of novel compounds including N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide, demonstrating its effectiveness in preventing bone loss in an ovariectomized mouse model, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

Analytical Chemistry

In analytical chemistry, the compound's derivatives are utilized for the formation of stable derivatives of sulfonylurea herbicides, facilitating their analysis by gas chromatography. This method, described by Klaffenbach et al. (1993), overcomes the thermal instability of these herbicides, highlighting the compound's role in improving analytical methodologies (Klaffenbach et al., 1993).

Polymer Science

In polymer science, Guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions, followed by methylation with dimethyl sulfate, showcase the application in creating high-performance materials for energy storage and conversion devices. This approach demonstrates the compound's utility in synthesizing materials with precise control over functionality and stability (Kim et al., 2011).

Environmental Health

Methylsulfonyl metabolites of chlorinated biphenyls and DDE, studied in human tissues, point to the environmental health implications of these compounds. Research by Weistrand and Norén (1997) investigated the presence and effects of these metabolites, contributing to our understanding of pollutant bioaccumulation and potential health risks (Weistrand & Norén, 1997).

Nonlinear Optics

Finally, the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics by Chou et al. (1996) illustrates the compound's relevance in developing materials with high thermal stability and optical nonlinearities, suitable for advanced optical applications (Chou et al., 1996).

properties

IUPAC Name

methyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-8-4-5-9(12)6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXXFDVRTIKKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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